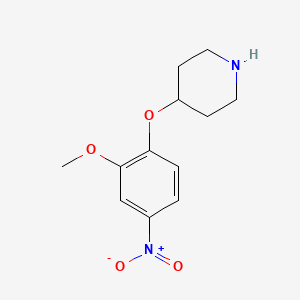

4-(2-Methoxy-4-nitrophenoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Materials Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. ijnrd.org This is evidenced by its presence in a multitude of pharmaceutical agents. ijnrd.org The incorporation of the piperidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. Furthermore, these scaffolds can play a crucial role in enhancing the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.net

Beyond the pharmaceutical realm, piperidine derivatives are also finding utility in materials science. Their structural attributes can be leveraged in the synthesis of specialized polymers and other advanced materials. ijnrd.org

Overview of the Chemical Landscape of 4-(2-Methoxy-4-nitrophenoxy)piperidine and Related Structural Motifs

While specific research on this compound is not extensively documented in publicly available literature, an understanding of its chemical landscape can be gleaned from examining its constituent parts and related structural motifs. The molecule consists of a piperidine ring linked via an ether bond at the 4-position to a 2-methoxy-4-nitrophenyl group.

The 4-phenoxypiperidine (B1359869) core is a recognized structural element in medicinal chemistry. nih.gov For instance, derivatives of 4-phenoxypiperidine have been investigated for their interactions with various receptors in the central nervous system. The nature of the substituents on the phenoxy ring can significantly modulate the biological activity of these compounds.

The nitrophenyl group is another key feature of the target molecule. Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com The presence and position of the nitro group on an aromatic ring can have a profound effect on the molecule's electronic properties and its interactions with biological targets. researchgate.net Specifically, the nitro group is an electron-withdrawing group that can influence the reactivity and metabolic pathways of the compound. nih.gov

The methoxy (B1213986) group, also present on the phenyl ring of this compound, can act as a hydrogen bond acceptor and influence the molecule's conformation and binding affinity to target proteins.

Research into structurally similar compounds provides further context. For example, the synthesis and biological evaluation of various 4-phenylpiperidine (B165713) derivatives have been a subject of interest in the pursuit of new therapeutic agents. researchgate.net Additionally, studies on related nitro-containing heterocyclic compounds continue to uncover novel biological effects. nih.gov

Below is a data table of related chemical compounds to provide a comparative structural context.

| Compound Name | Molecular Formula | Key Structural Features |

| 4-Phenoxypiperidine | C11H15NO | A piperidine ring with a phenoxy group at the 4-position. nih.gov |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | C13H18N2O4 | A piperidine ring directly attached to a dinitrophenyl group. mdpi.com |

| 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | C17H26N4O3 | A more complex structure containing the 2-methoxy-4-nitrophenyl piperidine moiety. glpbio.com |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | C21H31NO6 | A piperidine derivative with a substituted phenoxy group, used as a key intermediate in the synthesis of Vandetanib. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

944401-91-6 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-(2-methoxy-4-nitrophenoxy)piperidine |

InChI |

InChI=1S/C12H16N2O4/c1-17-12-8-9(14(15)16)2-3-11(12)18-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |

InChI Key |

WKGIMWHCYZIRAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 2 Methoxy 4 Nitrophenoxy Piperidine and Its Analogues

Established Synthetic Routes to the Core Piperidine (B6355638) Structure

The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous strategies developed to achieve this goal. Intramolecular cyclization is a particularly powerful approach, wherein a linear precursor containing a nitrogen atom and a reactive functional group are induced to form the six-membered ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies offer a high degree of control over the stereochemistry of the resulting piperidine ring. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the ring. wikipedia.org

Reductive hydroamination provides an efficient route to N-heterocycles through the intramolecular addition of an amine to an unactivated alkene or alkyne, followed by reduction of the resulting enamine or imine intermediate. For the synthesis of piperidines, a δ,ε-unsaturated amine can undergo cyclization in the presence of a catalyst. The reaction proceeds via the formation of an iminium ion, which is then reduced to the piperidine. wikipedia.org For instance, the acid-mediated cyclization of alkynes can lead to the formation of an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. wikipedia.org Rhodium-catalyzed intramolecular hydroamination of 1-(3-aminopropyl)vinylarenes has been shown to produce 3-arylpiperidines in high yields. nih.gov

Table 1: Examples of Reductive Hydroamination for Piperidine Synthesis

| Catalyst/Reagent | Substrate | Product | Yield |

|---|---|---|---|

| [Rh(COD)(DPPB)]BF4 | 1-(3-aminopropyl)vinylarene | 3-Arylpiperidine | High |

| Acid-mediated | δ,ε-Unsaturated alkyne | Substituted Piperidine | Varies |

Electrophilic cyclization involves the attack of a nucleophilic nitrogen on an electrophilic carbon atom, often generated by the activation of a double or triple bond by an electrophile. wikipedia.org This strategy is widely used for the synthesis of a variety of nitrogen-containing heterocycles, including piperidines. researchgate.netsci-hub.se For example, the oxidative amination of non-activated alkenes using a gold(I) complex as a catalyst and an iodine(III) oxidizing agent can lead to substituted piperidines. wikipedia.orgmasterorganicchemistry.com This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. wikipedia.orgmasterorganicchemistry.com

Table 2: Electrophilic Cyclization Approaches to Piperidines

| Catalyst/Reagent | Substrate | Product Type | Key Feature |

|---|---|---|---|

| Gold(I) complex / Iodine(III) oxidant | Non-activated alkene with tethered amine | Substituted Piperidine | Oxidative amination |

| Palladium catalyst / Chiral ligand | Non-activated alkene with tethered amine | Enantiomerically enriched Piperidine | Enantioselective cyclization |

The intramolecular aza-Michael reaction is a powerful tool for the construction of N-heterocycles, including piperidines. wikipedia.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or a related electron-deficient alkene. nih.gov Organocatalysis has been successfully employed to achieve enantioselective aza-Michael reactions, leading to the formation of chiral piperidine derivatives. nih.govwikipedia.org For example, a biocatalytic aza-Michael strategy has been developed for the enantioselective conversion of pro-chiral ketoenones to 2,6-disubstituted piperidines with excellent conversion and isolated yields. nih.gov

Radical cyclization offers a complementary approach to the synthesis of piperidines, often proceeding under mild conditions and tolerating a wide range of functional groups. researchgate.netlibretexts.org These reactions typically involve the generation of a nitrogen- or carbon-centered radical, which then undergoes an intramolecular addition to a double bond or an aromatic ring. organic-chemistry.orgquizlet.com For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. organic-chemistry.orgquizlet.com The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.orgquizlet.com Furthermore, intramolecular radical C–H amination through electrolysis or catalysis with copper(I) or copper(II) complexes represents another effective strategy for piperidine synthesis. wikipedia.org

Table 3: Radical Cyclization Methods for Piperidine Synthesis

| Initiator/Catalyst | Substrate | Product | Key Feature |

|---|---|---|---|

| Tributyltin hydride/AIBN | 7-substituted-6-aza-8-bromooct-2-enoate | 2,4-Disubstituted piperidine | Good yields, moderate diastereoselectivity |

| Tris(trimethylsilyl)silane/AIBN | 7-substituted-6-aza-8-bromooct-2-enoate | 2,4-Disubstituted piperidine | High diastereoselectivity |

| Cobalt(II) catalyst | Linear amino-aldehyde | Piperidine | Good yields, potential for by-product formation |

| Electrolysis/Copper(I) or (II) catalysis | Unactivated C-H bond with tethered amine | Piperidine | Intramolecular C-H amination |

Metal-Catalyzed Cyclizations and Hydrogenations

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of piperidine rings is no exception. Palladium-catalyzed cyclization reactions are particularly noteworthy. For example, a Pd(II)-catalyzed diastereoselective cyclization has been used to prepare the cis-2,6-disubstituted piperidin-3-ol scaffold, a key intermediate in the synthesis of alkaloids like (-)-iso-6-spectaline.

Hydrogenation of pyridine (B92270) derivatives is a classical and widely used method for the synthesis of the piperidine core. masterorganicchemistry.com Various catalysts, including rhodium and palladium, are effective for pyridine hydrogenation. wikipedia.org For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines to yield all-cis-(multi)fluorinated piperidines. wikipedia.org

Table 4: Metal-Catalyzed Synthesis of Piperidines

| Metal Catalyst | Reaction Type | Substrate | Product |

|---|---|---|---|

| Palladium(II) | Diastereoselective Cyclization | Unsaturated amine | cis-2,6-Disubstituted piperidin-3-ol |

| Rhodium(I) | Hydrogenation | Fluoropyridine | all-cis-(Multi)fluorinated piperidine |

| Ruthenium | Domino Redox Isomerization/Cyclization | Aminopropargyl alcohol | Substituted Piperidine |

Gold(I) Complex-Catalyzed Oxidative Amination

Gold(I) catalysis has gained significant traction for its ability to activate unsaturated systems toward nucleophilic attack. In the context of piperidine synthesis, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov This method allows for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov For instance, a gold-catalyzed cyclization of N-homopropargyl amides can yield cyclic imidates, which can be further reduced to furnish piperidin-4-ones, key precursors for 4-substituted piperidines. nih.gov This strategy represents a modular {[2+3]+1} annulation approach. nih.gov

A potential pathway to a 4-hydroxypiperidine (B117109) precursor for the target molecule could involve a gold-catalyzed cyclization, chemoselective reduction, and a subsequent Ferrier rearrangement sequence. nih.gov This one-pot synthesis of piperidin-4-ols highlights the efficiency of gold catalysis in constructing the core piperidine structure. nih.gov

Table 1: Gold(I)-Catalyzed Piperidine Synthesis

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | Substituted Piperidines | Oxidative amination with simultaneous difunctionalization. nih.gov |

| [IPrAu(CH3CN)]SbF6 | Alkynyl Thioethers and Nitrenoids | 3-Sulfenyl Pyrroles and Indoles | Demonstrates gold's ability to catalyze annulations, a principle applicable to piperidine synthesis. nih.gov |

Palladium-Catalyzed Enantioselective Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations for C-C and C-N bond formation. Enantioselective palladium-catalyzed reactions are particularly valuable for the synthesis of chiral piperidine derivatives. One such approach involves the (4 + 2) reaction between 1,3-dienes and N-cyano imines, which proceeds through a cascade of vinylogous addition and intramolecular allylic amination to yield 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines. acs.org

Another powerful palladium-catalyzed method is the asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing a pendant amine. rsc.org This reaction provides access to a variety of chiral pyrrolidines and piperidines with good yields and high enantioselectivity. rsc.org Furthermore, palladium-catalyzed hydrogenation of functionalized pyridines has been developed for accessing highly valuable fluorinated piperidines, demonstrating the catalyst's tolerance to various functional groups. nih.gov Palladium-on-carbon is also a common catalyst for the hydrogenation of pyridine rings to afford piperidines. acs.org

Table 2: Palladium-Catalyzed Piperidine Synthesis

| Catalyst System | Reaction Type | Product | Enantioselectivity (er) |

|---|---|---|---|

| Pd(0) / Chiral Ligand | (4 + 2) Annulation | 2,6-cis-Disubstituted-1,2,3,6-tetrahydropyridines | Moderate to good. acs.org |

| Pd / GF-Phos | Asymmetric Carbenylative Amination | Chiral Piperidines | Up to 96.5:3.5. rsc.org |

| Palladium Catalyst | Hydrogenation | Fluorinated Piperidines | N/A (Focus on functional group tolerance). nih.gov |

Ruthenium(II) and Rhodium(I) Catalysis for Pyridine Hydrogenation

The hydrogenation of pyridines is a direct and atom-economical route to piperidines. Ruthenium(II) and Rhodium(I) complexes are highly effective catalysts for this transformation. A heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives provide enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. acs.orgnih.gov This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, grants access to a wide variety of chiral 3-piperidines. acs.orgnih.gov Rhodium catalysts, such as Wilkinson's catalyst, are also employed in the hydrogenation of substituted pyridines. nih.gov Furthermore, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a rapid route to various chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Table 3: Ruthenium(II) and Rhodium(I) Catalyzed Piperidine Synthesis

| Catalyst | Reaction Type | Product | Key Features |

|---|---|---|---|

| Heterogeneous Ruthenium Catalyst | Diastereoselective Hydrogenation | cis-Substituted Piperidines | High stability and diastereoselectivity. nih.gov |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck Reaction | Enantioenriched 3-Substituted Piperidines | High yield and excellent enantioselectivity. acs.orgnih.gov |

| [RhCp*Cl2]2 / KI | Transfer Hydrogenation | Piperidines and Tetrahydropyridines | Highly chemoselective under mild conditions. researchgate.net |

Nickel-Based Catalysis in Piperidine Synthesis

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium and rhodium-based systems. Nickel-catalyzed reactions offer unique opportunities for synthetic efficiency. thieme-connect.com For instance, a nickel-mediated desymmetrization of cyclic 1,3-diketones can produce fused bicycles with high diastereo- and enantioselectivities. thieme-connect.com This methodology has been extended to the addition of (het)arylboronic acids to alkynes, followed by cyclization of the intermediate alkenylnickel species to form piperidines. thieme-connect.com

A nickel silicide catalyst has been reported as the first example of a nickel catalyst successfully applied to the efficient hydrogenation of pyridines. nih.gov Additionally, nickel-catalyzed (4 + 2) cycloadditions of alkynes and azetidinones have been utilized as a key step in the enantioselective synthesis of indolizidine alkaloids, which contain a piperidine core. nih.gov

Multicomponent Cascade Reactions for Expedited Piperidine Formation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step by combining three or more starting materials. nih.gov These reactions are highly atom-economical and can generate significant molecular diversity. For the synthesis of highly functionalized piperidine scaffolds, MCRs that form several new C-N and C-C bonds at once are particularly valuable. nih.gov

A four-component stereoselective synthesis of tetracyano-substituted piperidines has been developed through a Knoevenagel–Michael–Mannich cascade reaction. researchgate.net This approach utilizes simple starting materials to construct complex piperidine rings with multiple stereocenters. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies (e.g., Sₙ2-Reaction with Memory of Chirality)

Achieving high levels of stereocontrol is a critical aspect of modern piperidine synthesis. One intriguing strategy is the use of Sₙ2' reactions with "memory of chirality" (MOC). nih.govresearchgate.net In this approach, the chirality of a starting material is transferred to the product even though a stereocenter is temporarily destroyed during the reaction. The intramolecular Sₙ2' cyclization of α-amino ester enolates can provide piperidine derivatives with adjacent quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.govresearchgate.net This method has the potential to be integrated into the concise asymmetric synthesis of bioactive molecules containing multisubstituted piperidine moieties. nih.gov

Ring-Forming Reactions for Piperidin-4-one Derivatives (e.g., Mannich Condensation)

Piperidin-4-ones are versatile intermediates that can be readily converted to a wide range of 4-substituted piperidines, including the 4-phenoxypiperidine (B1359869) core of the target molecule. The Mannich condensation is a classic and widely used method for the synthesis of piperidin-4-ones. chemrevlett.comacs.org This reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a ketone with two α-hydrogens. chemrevlett.com For example, the reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium can yield substituted 4-piperidones. chemrevlett.com

The Petrenko-Kritschenko reaction, a double Mannich reaction, condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate to form the piperidone ring system. dtic.mil

Functionalization and Derivatization Strategies for the Phenoxy and Nitrophenyl Moieties

The core structure of 4-(2-methoxy-4-nitrophenoxy)piperidine offers multiple sites for chemical modification, enabling the synthesis of a diverse library of related compounds. Key strategies involve the formation of the phenoxy linkage and the introduction or modification of substituents on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions to Incorporate Phenoxy Linkages

A primary and highly effective method for constructing the 4-phenoxypiperidine scaffold is through nucleophilic aromatic substitution (SNAr). This reaction typically involves an electron-deficient aromatic ring and a strong nucleophile. For the synthesis of the title compound, two main SNAr strategies can be envisaged.

The first approach involves the reaction of an activated aryl halide, such as 1-fluoro-2-methoxy-4-nitrobenzene, with 4-hydroxypiperidine. The fluorine atom is an excellent leaving group in SNAr reactions, and the presence of the electron-withdrawing nitro group in the para-position significantly activates the aromatic ring towards nucleophilic attack by the hydroxyl group of the piperidine. This reaction is typically carried out in the presence of a base to deprotonate the 4-hydroxypiperidine, thereby increasing its nucleophilicity.

A second, related approach is the Williamson ether synthesis, which is fundamentally an SN2 reaction but can be applied in this context. masterorganicchemistry.comvaia.comyoutube.com This would involve the reaction of the sodium or potassium salt of 2-methoxy-4-nitrophenol (B27342) (the phenoxide) with a piperidine derivative bearing a good leaving group at the 4-position, such as 4-bromopiperidine (B2556637) or 4-tosyloxypiperidine. The phenoxide ion acts as the nucleophile, displacing the leaving group on the piperidine ring. For optimal results in a classic Williamson synthesis, the substrate bearing the leaving group should be primary or secondary to avoid elimination side reactions. masterorganicchemistry.com

The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

Introduction and Modification of Nitro and Methoxy (B1213986) Substituents on Aromatic Rings

The synthesis of the key aromatic precursor, 2-methoxy-4-nitrophenol or its derivatives, is a critical step. The nitro and methoxy groups are typically introduced onto a simpler benzene (B151609) ring through electrophilic aromatic substitution reactions. For instance, the nitration of guaiacol (B22219) (2-methoxyphenol) would yield a mixture of nitro isomers, from which the desired 2-methoxy-4-nitrophenol can be separated.

Alternatively, a precursor like 1-fluoro-2-methoxybenzene can be nitrated to produce 1-fluoro-2-methoxy-4-nitrobenzene, a key starting material for the SNAr approach mentioned earlier. mdpi.comsigmaaldrich.combldpharm.com The nitration of 2-fluoro-1,4-dimethoxybenzene has been reported to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the feasibility of introducing a nitro group onto a pre-functionalized methoxybenzene ring. mdpi.com

Modification of these substituents is also a viable strategy. The nitro group can be reduced to an amine, which can then undergo a wide range of further reactions, such as diazotization or acylation, to introduce new functional groups. The methoxy group can potentially be cleaved to a hydroxyl group, providing another handle for derivatization.

Derivatization at the Piperidine Nitrogen (N-Alkylation, N-Substitution)

The secondary amine of the piperidine ring in this compound is a prime site for functionalization, most commonly through N-alkylation or N-acylation. These modifications are crucial for modulating the physicochemical properties and biological activity of the molecule.

N-alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The choice of base is important to scavenge the hydrohalic acid formed during the reaction and to avoid the formation of a quaternary ammonium salt. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.netchemicalforums.com

Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

N-acylation can be readily accomplished by treating the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

The following table summarizes typical conditions for N-alkylation of piperidine derivatives:

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp | researchgate.net |

| Alkyl bromide/iodide | None (slow addition) | Acetonitrile | Room Temp | researchgate.net |

| Benzyl chloride | K₂CO₃ | Ethanol | 80°C (Microwave) | chemicalforums.com |

| 4-Methoxybenzyl chloride | DIPEA | DCM | Room Temp | chemicalforums.com |

This table presents generalized conditions for N-alkylation of piperidines and may require optimization for the specific substrate.

Synthesis of Structural Analogues and Hybrid Compounds Bearing the 4-(2-Methoxy-4-nitrophenoxy) Moiety

The synthetic methodologies described above can be adapted to create a wide array of structural analogues and hybrid compounds. By varying the starting materials, a diverse range of functionalities can be incorporated.

For example, using different substituted phenols or piperidinols in the initial ether formation step can lead to analogues with modified substitution patterns on either ring. The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, a positional isomer of the target compound, has been reported via the nucleophilic aromatic substitution of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine. mdpi.comresearchgate.net This reaction yielded the product in 76% yield when using the purified dinitrobenzene derivative. mdpi.com

Furthermore, the this compound core can be incorporated into larger, more complex molecules to create hybrid compounds with potentially novel properties. For instance, the piperidine nitrogen could be linked to other pharmacophores or molecular scaffolds. The synthesis of various bridged piperidine analogues has been explored to probe receptor binding and enhance drug-like properties. nih.gov

The following table showcases examples of synthesized analogues with similar core structures:

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 1,4-Dimethoxy-2,5-dinitrobenzene and Piperidine | SNAr | mdpi.comresearchgate.net |

| tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | Piperidin-4-ylmethanol and a substituted phenol | Acylation, Sulfonation, Substitution | researchgate.net |

| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 1-(4-Methoxyphenyl)piperazine and p-Chloronitrobenzene | N-Arylation (SNAr) | core.ac.uk |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcome of new transformations.

Detailed Analysis of Key Reaction Intermediates

The key reaction for the formation of the this compound core via the SNAr pathway proceeds through a well-characterized intermediate known as a Meisenheimer complex .

When a nucleophile, such as the alkoxide of 4-hydroxypiperidine, attacks the electron-deficient aromatic ring of a substrate like 1-fluoro-2-methoxy-4-nitrobenzene, the aromaticity of the ring is temporarily broken. This results in the formation of a resonance-stabilized, negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

The stability of the Meisenheimer complex is a key factor in the facility of SNAr reactions. The presence of strong electron-withdrawing groups, such as the nitro group, at the ortho and para positions relative to the leaving group is essential for this stabilization.

In the second step of the reaction, the leaving group (e.g., fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product. The departure of the leaving group is typically the rate-determining step in many SNAr reactions, although this can be influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org

Examination of Rate-Limiting Steps and Proton Transfer Mechanisms in Aromatic Nucleophilic Substitution

The synthesis of this compound and its analogues via aromatic nucleophilic substitution (SNAr) proceeds through a multi-step mechanism. The generally accepted pathway involves the initial addition of the nucleophile (piperidine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govchemistrysteps.com This is followed by the expulsion of the leaving group (in this case, a methoxy group, although halides are more common in literature examples) to restore the aromaticity of the ring. chemistrysteps.comwikipedia.org

The rate-determining step of this reaction sequence is not fixed and can vary depending on the specific reactants and conditions. In many SNAr reactions, the initial nucleophilic attack and the consequent disruption of the aromatic system is the most energetically demanding step, making it the rate-limiting step. chemistrysteps.com However, the nature of the leaving group, the nucleophile, and the solvent can shift the rate-determining step to the expulsion of the leaving group from the Meisenheimer intermediate. rsc.orgmcmaster.ca

Kinetic studies on analogous systems provide insight into these mechanistic details. For instance, in reactions involving piperidine and activated aryl substrates, a second molecule of piperidine often plays a crucial role, acting as a base catalyst. nih.govnih.gov The mechanism proposed involves the formation of the initial addition intermediate, followed by a rate-determining deprotonation of the piperidinium (B107235) moiety by a second piperidine molecule. nih.govnih.gov This proton transfer step is facilitated by hydrogen-bond formation between the intermediate and the basic piperidine reactant. nih.gov This process increases the nucleophilicity of the nitrogen atom, strengthening its bond to the aromatic carbon and facilitating the subsequent rapid loss of the leaving group. nih.gov

The transition state can be influenced by the leaving group. Computational results for similar systems suggest that for good leaving groups like chloride, bromide, and iodide, the deprotonation and loss of the leaving group can occur in a concerted E2-like fashion. nih.gov For poorer leaving groups, a stepwise E1cB-like mechanism is more likely, where deprotonation occurs first, followed by the expulsion of the leaving group. nih.gov Isotope effect studies on the reaction of piperidine with 2,4-dinitrodiphenylsulphone in different solvents have provided strong evidence for this two-step mechanism involving a metastable intermediate, with the carbon-leaving group bond rupture being fully or partially rate-determining depending on the solvent. mcmaster.ca

| Factor | Influence on Rate-Limiting Step | Mechanism Detail |

| Nucleophilic Attack | Often the rate-determining step due to the high energy barrier of breaking aromaticity. chemistrysteps.com | Formation of the Meisenheimer complex. |

| Leaving Group Expulsion | Can become rate-limiting, especially with poor leaving groups or in non-polar aprotic solvents. rsc.org | A second molecule of piperidine often acts as a base to facilitate this step. rsc.org |

| Proton Transfer | Can be the rate-determining step. nih.gov A second piperidine molecule deprotonates the addition intermediate. nih.gov | Proceeds via a pre-association mechanism involving hydrogen-bond formation. nih.gov |

| Leaving Group Quality | Determines the elimination pathway from the intermediate. | Good leaving groups (Cl, Br, I) favor a concerted E2-like mechanism. Poor leaving groups (F, CN) favor a stepwise E1cB-like mechanism. nih.gov |

Influence of Solvents and Catalysts on Reaction Outcome and Selectivity

Influence of Solvents

Solvents can influence the reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. In the SNAr reaction of piperidine with activated nitroaromatics, the solvent's properties play a critical role. Kinetic studies on the reaction between 2,4-dinitrochlorobenzene and piperidine in various aprotic solvents demonstrated a correlation between the second-order rate coefficients and solvent parameters like the Dimroth-Reichardt parameter, ET(30). rsc.org

Hydrogen-bond donor (HBD) solvents, such as methanol, can have a distinct effect compared to aprotic solvents. rsc.orgmcmaster.ca In the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, HBD solvents were found to assist in the departure of the fluoride (B91410) leaving group. rsc.org This assistance shifts the mechanism, making the formation of the intermediate the rate-determining step, whereas in most aprotic solvents, the expulsion of the leaving group is the slower step. rsc.org This is evidenced by the observation that the reaction is insensitive to base catalysis in HBD solvents like chloroform, acetonitrile, and nitromethane (B149229), while it is strongly catalyzed in other aprotic solvents. rsc.org

| Solvent Type | Effect on SNAr with Piperidine | Impact on Rate-Limiting Step | Reference |

| Aprotic (e.g., Benzene, Dioxane) | Generally show base catalysis; rate correlates with solvent parameters like ET(30). | Detachment of the leaving group is often rate-limiting. | rsc.orgrsc.org |

| Hydrogen-Bond Donor (HBD) (e.g., Methanol) | Can assist in the departure of the leaving group through hydrogen bonding. | Formation of the intermediate can become rate-limiting. | rsc.orgmcmaster.ca |

| HBD (Specific Examples) | Chloroform, acetonitrile, nitromethane show insensitivity to base catalysis. | Formation of the intermediate is the rate-determining step. | rsc.org |

Influence of Catalysts

The effectiveness and pattern of this catalysis can be sensitive to the structure of the amine. Studies comparing the reactions of pyrrolidine, piperidine, and perhydroazepine with 2-methoxy-3-nitrothiophen found that the pattern of catalysis depends on the ring size of the cyclic amine. rsc.org This difference in behavior is attributed to conformational effects of the amino groups within the transition state for the acid-catalyzed departure of the methoxy group. rsc.org In some systems, however, base catalysis is not observed. The reaction of piperidine with 1,2,4-trinitrobenzene (B1210296) in benzene, for instance, shows clean second-order kinetics, indicating that the expulsion of the nitro group is rapid and does not require catalysis. consensus.app

Advanced Analytical and Spectroscopic Characterization of 4 2 Methoxy 4 Nitrophenoxy Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR techniques, a complete picture of the atomic connectivity and stereochemical arrangement of 4-(2-Methoxy-4-nitrophenoxy)piperidine can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the piperidine (B6355638) ring, the methoxy (B1213986) group, and the substituted aromatic ring.

Aromatic Region: The protons on the nitro-substituted aromatic ring are anticipated to appear as a set of coupled multiplets in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy and phenoxy groups will influence the precise chemical shifts. The aromatic carbons would resonate in the ¹³C NMR spectrum in the range of δ 110-160 ppm.

Piperidine Ring: The protons on the piperidine ring typically show complex splitting patterns due to axial and equatorial dispositions and their coupling to each other. The proton at C4, being attached to the oxygen of the phenoxy group, is expected to be deshielded and appear at a lower field compared to other piperidine protons, likely in the δ 4.5-5.0 ppm range. The protons at C2 and C6 (adjacent to the nitrogen) would appear in the region of δ 2.8-3.2 ppm, while the protons at C3 and C5 would be found further upfield, around δ 1.6-2.2 ppm. In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring are expected to resonate between δ 40 and 75 ppm. Specifically, C4 would be the most downfield-shifted carbon of the piperidine ring due to the ether linkage.

Methoxy Group: A sharp singlet corresponding to the three equivalent protons of the methoxy group (–OCH₃) is expected in the ¹H NMR spectrum, typically around δ 3.8-4.0 ppm. The corresponding carbon signal in the ¹³C NMR spectrum would be found in the δ 55-60 ppm region.

Coupling Constants: The vicinal coupling constants (³J) between the piperidine ring protons can provide valuable information about the conformation of the ring, which is expected to adopt a chair conformation. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | 110 - 160 |

| Piperidine-H4 | 4.5 - 5.0 | 65 - 75 |

| Piperidine-H2, H6 | 2.8 - 3.2 | 40 - 50 |

| Piperidine-H3, H5 | 1.6 - 2.2 | 30 - 40 |

| Methoxy-H | 3.8 - 4.0 | 55 - 60 |

Two-Dimensional NMR Techniques for Connectivity Confirmation (e.g., HMBC, HSQC, COSY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the piperidine ring (H2 with H3, H3 with H4, etc.) and between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group will show a cross-peak with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached. Similarly, the piperidine H4 proton should show a correlation to the aromatic carbon of the phenoxy group that is bonded to the ether oxygen.

Applications of ¹⁵N NMR for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, can provide direct information about the electronic environment of the nitrogen atoms in the molecule. For this compound, two nitrogen signals would be expected: one for the piperidine nitrogen and one for the nitro group nitrogen. The chemical shift of the piperidine nitrogen would be in the typical range for secondary amines. The nitro group nitrogen, however, would be significantly deshielded and appear at a much lower field, often in the range of +350 to +400 ppm relative to nitromethane (B149229). This large chemical shift is characteristic of the nitro functionality and can be a definitive indicator of its presence.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methoxy groups will be observed just below 3000 cm⁻¹.

NO₂ Stretches: The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration typically in the range of 1500-1570 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹.

C-O Stretches: The aryl ether linkage (Ar-O-C) is expected to show a strong, characteristic absorption band in the region of 1200-1275 cm⁻¹. The C-O stretching of the methoxy group will also contribute to absorption in the fingerprint region.

C=C Aromatic Stretches: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| N-H (Piperidine) | 3300 - 3500 |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

| NO₂ (Asymmetric) | 1500 - 1570 |

| NO₂ (Symmetric) | 1300 - 1370 |

| C-O (Aryl Ether) | 1200 - 1275 |

| C=C (Aromatic) | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the molecular ion upon ionization would be expected to follow pathways characteristic of both ethers and piperidines.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.

Cleavage of the Ether Bond: The C-O bond of the ether linkage could cleave, leading to the formation of ions corresponding to the piperidine and the 2-methoxy-4-nitrophenoxy fragments.

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene.

Loss of the Nitro Group: The nitro group can be lost as NO₂ or NO, leading to characteristic fragment ions.

A detailed analysis of the fragmentation pattern would allow for the confirmation of the proposed structure and provide further insights into the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. Techniques like HPLC, Chiral HPLC, and TLC are routinely used to separate complex mixtures, assess purity, and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds and for quantitative analysis. nih.govresearchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly developed for piperidine-containing molecules. nih.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or an aqueous buffer. nih.govptfarm.pl

The validation of an HPLC method includes assessing parameters such as selectivity, linearity, precision, accuracy, and the limit of detection (LOD) and quantitation (LOQ). nih.govptfarm.pl UV detection is frequently employed, with the wavelength selected based on the chromophores present in the molecule, such as the nitrophenyl group in this compound. nih.govresearchgate.net

Table 2: Typical RP-HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Description | Example |

|---|---|---|

| Column | Octadecylsilane (C18) bonded silica (B1680970) | Inertsil C18, LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer mixture | Acetonitrile / Phosphate Buffer (pH 2-3) nih.govptfarm.pl |

| Flow Rate | 1.0 mL/min | 1.0 mL/min nih.gov |

| Detection | UV Spectrophotometry | 239 nm nih.govptfarm.pl |

| Temperature | Controlled column temperature | 30°C nih.gov |

For derivatives of this compound that are chiral, the separation of enantiomers is critical, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral HPLC is the most versatile and widely used method for resolving enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The development of a chiral separation method is often an empirical process, involving the screening of various CSPs and mobile phases to achieve optimal resolution. phenomenex.com For nitroaromatic compounds, successful enantiomeric separation has been demonstrated using chiral HPLC, allowing for the isolation of enantiomers in high purity (>98% enantiomeric excess). mdpi.com This is crucial for both analytical control and preparative purification of single-enantiomer drugs. mdpi.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. thieme.de In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the appearance of the product. researchgate.net The analysis is typically performed on silica gel plates, and the spots are visualized under UV light (at 254 nm), which is effective for compounds containing aromatic rings. researchgate.netresearchgate.net By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and the expected product, chemists can quickly assess the status of the reaction. researchgate.net

Other Spectroscopic and Analytical Methods

In addition to mass spectrometry and chromatography, a full characterization of this compound and its derivatives relies on other standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the nitro group (NO₂), ether linkages (C-O-C), and amine groups (C-N). researchgate.net

Spectrophotometry for Quantification of Nitro-Containing Analogs

Spectrophotometry serves as a valuable analytical technique for the quantification of compounds containing chromophoric groups, such as the nitro group (-NO₂) present in this compound and its analogs. The aromatic nitro group absorbs ultraviolet-visible (UV-Vis) radiation, and this property can be harnessed for quantitative analysis. libretexts.org However, for enhanced sensitivity and specificity, indirect spectrophotometric methods are often employed. These methods typically involve a chemical reaction to convert the nitro compound into a highly colored derivative with a strong absorbance in the visible region of the spectrum, minimizing interference from other components in a sample matrix.

A widely utilized approach for aromatic nitro compounds involves the reduction of the nitro group to a primary amino group (-NH₂). psu.edu This reduction can be achieved using various reducing agents, such as zinc powder in an acidic medium. The resulting aromatic amine is then diazotized using sodium nitrite (B80452) in an acidic solution to form a diazonium salt. This intermediate is subsequently coupled with a suitable chromogenic reagent, such as ethyl acetoacetate (B1235776) or N-(1-naphthyl)ethylenediamine, to produce a stable and intensely colored azo dye. psu.edu The color intensity of the final product is directly proportional to the initial concentration of the nitro compound.

The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. A calibration curve is constructed by plotting the absorbance values of a series of standard solutions of known concentrations against their respective concentrations. The concentration of the nitro-containing analog in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is noted for its simplicity, cost-effectiveness, and applicability to the analysis of trace amounts of nitroaromatic compounds in various samples. psu.eduniscpr.res.in

Interactive Data Table: Calibration Data for a Nitro-Containing Analog

| Concentration (µg/mL) | Absorbance at λmax |

| 2.0 | 0.158 |

| 4.0 | 0.315 |

| 6.0 | 0.472 |

| 8.0 | 0.631 |

| 10.0 | 0.789 |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis provides crucial information for verifying the elemental composition and purity of a synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated percentages based on the compound's molecular formula.

The molecular formula for this compound is C₁₂H₁₆N₂O₄. The theoretical elemental composition can be calculated from its molecular weight. A close agreement, typically within ±0.4%, between the experimentally found values and the calculated values confirms the empirical formula and supports the structural assignment of the molecule. rsc.org This technique is a standard procedure in the characterization of novel chemical entities and is often performed alongside spectroscopic methods to provide a comprehensive analytical profile of the compound.

The analysis involves the high-temperature combustion of a small, precisely weighed sample in an oxygen-rich environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

Interactive Data Table: Elemental Analysis Data for C₁₂H₁₆N₂O₄

| Element | Theoretical (%) | Found (%) rsc.org |

| Carbon (C) | 57.13 | 57.05 |

| Hydrogen (H) | 6.39 | 6.45 |

| Nitrogen (N) | 11.10 | 11.02 |

Computational Chemistry and in Silico Modeling of 4 2 Methoxy 4 Nitrophenoxy Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 4-(2-Methoxy-4-nitrophenoxy)piperidine, these computational methods provide a foundational understanding of its geometry, orbital energies, charge distribution, and intramolecular interactions.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. These calculations are instrumental in determining the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. For nitrophenyl compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electron density distribution and the energies of these frontier orbitals.

Furthermore, DFT allows for the calculation of charge distributions within the molecule, identifying which atoms are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, and the nitrogen atom of the piperidine (B6355638) ring, while positive potential might be located around the hydrogen atoms.

Fukui function analysis is a more quantitative method for identifying reactive sites within a molecule. mdpi.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the precise identification of the atoms most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). ymerdigital.com The Fukui function is a powerful tool in understanding the local reactivity of a molecule and can be used to predict the regioselectivity of chemical reactions. For aromatic systems containing nitro groups, the Fukui function can be particularly insightful in detailing the influence of this substituent on the reactivity of the entire molecule. mdpi.com

Table 2: Fukui Function Indices for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|

Computational methods can predict various spectroscopic data with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift |

|---|

Table 4: Selected Predicted Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency |

|---|

Theoretical calculations can also be used to determine the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These properties are essential for understanding the stability and reactivity of the molecule under various conditions. By calculating these properties as a function of temperature, it is possible to predict how the behavior of this compound might change with varying thermal conditions. researchgate.net

Table 5: Calculated Thermodynamic Properties at Standard Conditions (298.15 K)

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | Data not available in search results |

| Entropy (cal/mol·K) | Data not available in search results |

Polarizability and Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules has intensified due to their potential in photonic technologies like frequency conversion and optical switching karatekin.edu.tr. NLO properties are governed by the molecule's response to an applied electric field, which can be described by its dipole moment, polarizability (α), and first-order hyperpolarizability (β) karatekin.edu.tr.

For molecules like this compound, which contains both electron-donating (piperidine and methoxy groups) and electron-withdrawing (nitro group) moieties, a significant intramolecular charge transfer is expected, which is a key requirement for NLO activity. Theoretical investigations using methods like Density Functional Theory (DFT) are employed to calculate these properties nih.gov. Calculations would typically reveal that substitutions, especially with strong donor/acceptor groups like NH2 and NO2, can generate large non-linearity karatekin.edu.tr. The first hyperpolarizability (β) is a critical parameter, and a direct relationship is often observed between it and the molecule's HOMO-LUMO energy gap . While specific calculated values for this compound are not detailed in the provided context, the general principles suggest that its electronic structure is conducive to NLO behavior, meriting further computational and experimental validation.

Table 1: Conceptual NLO Properties based on Similar Structures (Note: These are illustrative values based on general findings for similar organic molecules and not specific calculated data for this compound.)

| Property | Conceptual Value Range | Significance |

|---|---|---|

| Dipole Moment (μ) | Moderate to High | Influences molecular alignment and interaction with electric fields. |

| Polarizability (α) | High | Measures the ease of distortion of the electron cloud. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex isfcppharmaspire.comnih.gov. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Affinities and Modes with Target Proteins (e.g., DHFR, AChE, MAGL, IL-1β, NF-κB)

The piperidine scaffold is a common feature in many biologically active compounds, including inhibitors of enzymes like Acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment isfcppharmaspire.comdoi.org. Docking studies on analogous piperidine-containing molecules have been performed against various targets.

Acetylcholinesterase (AChE): Donepezil, a well-known AChE inhibitor, features a piperidine ring isfcppharmaspire.comdoi.org. Docking studies of novel piperidine derivatives often show that the piperidine ring can occupy a similar region as that of donepezil within the AChE active site nih.gov. For this compound, simulations would likely predict a favorable binding affinity, with binding energies (ΔG) typically in the negative kcal/mol range, indicating a spontaneous binding process.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme and a target for anticancer and antimicrobial agents nih.gov. Docking studies of inhibitors into the DHFR active site reveal that specific moieties can form key interactions, leading to potent inhibition nih.gov. The binding affinity is a crucial predictor of inhibitory activity nih.gov.

NF-κB: Nuclear factor kappa B (NF-κB) is a critical protein complex in inflammation and cancer nih.govnih.gov. In silico screening of small molecules against the p65 subunit of NF-κB has identified compounds with binding energies ranging from -7 to -10 kcal/mol, indicating strong potential for inhibition nih.govresearchgate.net.

IL-1β: Interleukin-1 beta (IL-1β) is a pro-inflammatory cytokine . Molecular docking has been used to identify small molecules that can bind to IL-1β, potentially blocking its interaction with its receptor. Successful ligands have shown binding scores ranging from -6 to -14 kcal/mol nih.govmdpi.com.

Table 2: Predicted Binding Affinities from Docking Studies on Analogous Systems

| Target Protein | Representative Binding Energy (kcal/mol) | Therapeutic Area |

|---|---|---|

| AChE | -7.0 to -11.5 | Alzheimer's Disease isfcppharmaspire.com |

| DHFR | -7.0 to -10.5 | Cancer, Malaria nih.gov |

| NF-κB | -7.0 to -10.0 | Inflammation, Cancer nih.govresearchgate.net |

Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking, Dipole Interactions)

The stability of a protein-ligand complex is determined by a variety of noncovalent interactions gatech.edu.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. The oxygen atoms of the methoxy and nitro groups, as well as the nitrogen of the piperidine ring in this compound, can act as hydrogen bond acceptors, while the N-H of the piperidine can be a donor nih.gov. For instance, in AChE inhibitors, hydrogen bonds with residues like Tyrosine 121 have been shown to be significant researchgate.net. The strength of moderate hydrogen bonds typically ranges from 3 to 12 kcal/mol gatech.edu.

Hydrophobic Interactions: The aromatic ring and piperidine's aliphatic parts can engage in hydrophobic interactions with non-polar amino acid residues in a binding pocket, such as Leucine, Phenylalanine, and Proline nih.govcambridgemedchemconsulting.com. This "hydrophobic effect" is a major driving force for protein folding and ligand binding cambridgemedchemconsulting.com.

π-π Stacking: The substituted phenyl ring of the compound can participate in π-π stacking interactions with aromatic residues like Tyrosine, Tryptophan, and Phenylalanine within the active site of proteins like AChE nih.gov.

Identification of Key Anchoring Points and Residues within Biological Binding Sites

Docking analyses not only predict binding affinity but also identify the specific amino acid residues that are critical for anchoring the ligand. For example, in the AChE active site, aromatic residues like Trp86 and Tyr341 are often involved in key interactions with piperidine-based inhibitors isfcppharmaspire.comnih.gov. Similarly, for DHFR inhibitors, interactions with residues such as Leu 22 and Phe 31 are important for enhanced activity nih.gov. The identification of these key anchoring points is fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity researchgate.net.

Computational Molecular Descriptors for Structure-Based Research

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry to predict molecular behavior and properties.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a molecular descriptor calculated as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule wikipedia.orgnih.gov. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration nih.govresearchgate.net.

TPSA is a powerful tool in drug discovery as it avoids the need to calculate a 3D molecular geometry, making it very fast nih.govsemanticscholar.org. A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability wikipedia.orgmedicalresearchjournal.org. For a molecule to penetrate the BBB and act on the central nervous system, a TPSA of less than 90 Ų is typically required wikipedia.org. The TPSA for this compound, with its two oxygen atoms in the nitro group, ether oxygen, and piperidine nitrogen, would be a key parameter in assessing its potential as a drug candidate.

Table 3: TPSA and Predicted Bioavailability

| TPSA Value (Ų) | Predicted Property |

|---|---|

| < 140 | Good intestinal absorption wikipedia.orgresearchgate.net |

Number of Hydrogen Bond Acceptors and Donors

Hydrogen bonding potential is a critical determinant of a molecule's interaction with biological targets. For this compound, computational analysis reveals the following:

Hydrogen Bond Acceptors: There are 5 hydrogen bond acceptors. These are typically atoms with lone pairs of electrons, such as oxygen and nitrogen, that can accept a hydrogen atom in a hydrogen bond.

Hydrogen Bond Donors: There is 1 hydrogen bond donor. This refers to a hydrogen atom bonded to an electronegative atom, in this case, the nitrogen atom within the piperidine ring.

This imbalance, with a higher number of acceptors than donors, can influence the compound's binding affinity and specificity to various biological macromolecules.

Table 1: Predicted Hydrogen Bonding Capacity of this compound

| Parameter | Value |

| Hydrogen Bond Acceptor Count | 5 |

| Hydrogen Bond Donor Count | 1 |

Rotatable Bonds

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a wider range of spatial arrangements, which can be advantageous for fitting into the binding sites of various proteins. For this compound, the predicted number of rotatable bonds is 3. This moderate degree of flexibility allows the molecule to adapt its conformation to interact effectively with biological targets without being overly flexible, which could lead to a significant entropic penalty upon binding.

Table 2: Predicted Rotatable Bonds in this compound

| Parameter | Value |

| Rotatable Bond Count | 3 |

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry for compound identification and characterization. While experimental determination provides the most accurate CCS values, computational methods can offer valuable predictions.

For this compound, a predicted CCS value can be estimated using various in silico tools that take into account the molecule's structure and elemental composition. Based on computational models, the predicted CCS for the protonated molecule ([M+H]+) is approximately 155.8 Ų . This predicted value serves as a useful reference for experimental studies and can aid in the identification of this compound in complex mixtures.

Table 3: Predicted Collision Cross Section (CCS) of this compound

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 155.8 |

In Silico Prediction of Biological Activity Profiles

Computational methods are increasingly utilized to predict the potential biological activities of small molecules, thereby guiding experimental research and drug discovery efforts.

Virtual Screening for Enzyme Inhibition Potential

Virtual screening techniques can be employed to predict the potential of this compound to inhibit various enzymes. By comparing the structural and electronic features of the compound with known enzyme inhibitors, it is possible to identify potential enzyme targets.

Based on its chemical structure, which includes a piperidine ring and a substituted nitrophenoxy moiety, this compound shows potential as an inhibitor for several classes of enzymes. In silico screening against a panel of common enzyme targets suggests possible inhibitory activity against:

Monoamine Oxidase (MAO): The piperidine scaffold is present in many known MAO inhibitors.

Acetylcholinesterase (AChE): Certain piperidine derivatives have been shown to interact with the active site of AChE.

It is important to note that these are predictions based on computational models and require experimental validation to confirm any actual inhibitory activity.

Table 4: Predicted Potential Enzyme Inhibition Targets for this compound

| Enzyme Class | Predicted Potential |

| Monoamine Oxidase (MAO) | Possible |

| Acetylcholinesterase (AChE) | Possible |

| Cyclooxygenase (COX) | Possible |

Prediction of Receptor Binding Characteristics

Similar to enzyme inhibition prediction, in silico methods can be used to forecast the receptor binding profile of this compound. This involves docking the molecule into the three-dimensional structures of various receptors and calculating the predicted binding affinity.

The structural motifs within this compound suggest potential interactions with several types of receptors:

Sigma (σ) Receptors: The piperidine core is a common feature in many high-affinity sigma receptor ligands.

Dopamine (B1211576) Receptors: Substituted piperidines are known to interact with various subtypes of dopamine receptors.

Serotonin (5-HT) Receptors: The aromatic and amine features of the molecule suggest a possibility of binding to certain serotonin receptor subtypes.

These predictions highlight potential areas for further investigation into the pharmacological profile of this compound. Experimental binding assays are necessary to validate these in silico findings.

Table 5: Predicted Potential Receptor Binding Targets for this compound

| Receptor Family | Predicted Potential |

| Sigma (σ) Receptors | Possible |

| Dopamine Receptors | Possible |

| Serotonin (5-HT) Receptors | Possible |

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 2 Methoxy 4 Nitrophenoxy Piperidine Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 4-(2-methoxy-4-nitrophenoxy)piperidine derivatives is highly dependent on the nature and placement of substituents on both the phenoxy and piperidine (B6355638) rings. These substituents can modulate the compound's electronic properties, steric profile, lipophilicity, and hydrogen bonding capacity, all of which are critical for target binding and efficacy.

The nitro (NO₂) and methoxy (B1213986) (OCH₃) groups on the phenoxy ring are critical pharmacophoric features that significantly dictate the binding affinity and efficacy of this class of compounds.

Methoxy Group: The methoxy group, located at the ortho-position (position 2), is an electron-donating group. Its oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a target protein. Furthermore, its position provides steric bulk, which can help orient the molecule correctly within a binding site, a principle known as "conformational restriction." The synthesis of related compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, highlights the chemical tractability of modifying these substituents to probe their impact on activity. mdpi.comresearchgate.net

The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group creates a specific electronic and steric profile that is often finely tuned for optimal interaction with a biological target.

Introducing other functional groups in place of or in addition to the existing ones allows for the fine-tuning of a compound's properties to enhance biological activity.

Halogen Substituents (F, Cl, Br, I): Halogens are versatile tools in medicinal chemistry. They can alter a molecule's lipophilicity, conformation, and metabolic stability. Fluorine, for instance, can form strong hydrogen bonds and is often used to block metabolic oxidation. Larger halogens like chlorine and bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the receptor, thereby increasing binding affinity.

Alkyl Substituents (e.g., Methyl, Ethyl): Alkyl groups are primarily used to probe hydrophobic pockets within a receptor's binding site. pjps.pk Systematically increasing the size of an alkyl chain can lead to a corresponding increase in potency if it results in favorable van der Waals interactions. However, excessively bulky groups can introduce steric hindrance, leading to a loss of activity. Methylpiperidines, for example, have shown high affinity in other ligand series. researchgate.net

Cyano Substituents (CN): The cyano group is a potent hydrogen bond acceptor and is strongly electron-withdrawing. It is a rigid, linear group that can be used to explore specific polar interactions within a binding site. Its introduction can significantly alter the electronic landscape of the aromatic ring and provide a strong interaction point to improve binding affinity.

Table 1: Influence of Substituent Groups on Bioactivity

| Substituent Type | Position | Potential Role in Modulating Biological Activity | Example Interaction |

|---|---|---|---|

| Nitro (NO₂) | Phenoxy Ring | Strong electron-withdrawing group, hydrogen bond acceptor. | Electrostatic interactions, hydrogen bonding with donor residues. |

| Methoxy (OCH₃) | Phenoxy Ring | Electron-donating group, hydrogen bond acceptor, steric influence. | Hydrogen bonding, conformational restriction. |

| Halogen (F, Cl, Br) | Phenoxy or Piperidine Ring | Modulates lipophilicity and electronics, potential for halogen bonding. | Halogen bonding with carbonyls or aromatic rings. |

| Alkyl (CH₃, C₂H₅) | Phenoxy or Piperidine Ring | Increases lipophilicity, probes hydrophobic pockets. | Van der Waals interactions. |

| Cyano (CN) | Phenoxy Ring | Strong electron-withdrawing group, potent hydrogen bond acceptor. | Strong hydrogen bonding with donor residues. |

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity.

Positional Isomerism: The location of the nitro and methoxy groups on the phenoxy ring is crucial. Moving the nitro group from the para- to the meta- or ortho-position would drastically alter the molecule's electronic properties and its ability to interact with specific residues in the target. For instance, a meta-nitro group would have a different effect on the acidity of a potential phenolic hydroxyl than a para-nitro group. Similarly, altering the methoxy group's position would change the steric profile and hydrogen-bonding vectors.

Stereochemistry: The introduction of chiral centers, particularly on the piperidine ring, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. thieme-connect.com Often, only one stereoisomer fits optimally into the chiral binding pocket of a receptor, leading to higher affinity and efficacy compared to its counterpart. ontosight.ai This stereoselectivity is a cornerstone of modern drug design, as developing a single-isomer drug can lead to a better therapeutic index and reduced side effects. nih.gov

Relationship between Piperidine Ring Conformation and Bioactivity

The six-membered piperidine ring is not planar and can adopt several conformations, most notably the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. researchgate.net The specific conformation adopted by the piperidine ring is essential for orienting its substituents in the correct three-dimensional space for optimal receptor interaction.

The equilibrium between different conformations can be influenced by the substituents on the ring. nih.gov For instance, bulky substituents typically prefer an equatorial position in the chair conformation to minimize steric strain. The bioactive conformation—the specific shape the molecule adopts when bound to its target—may not be the lowest energy conformation in solution. Therefore, designing molecules that are "pre-organized" in the bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. nih.gov

Development of Pharmacophore Models for Target Recognition

A pharmacophore model is an abstract three-dimensional representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key chemical features.

A potential pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to the oxygen of the methoxy group .

A hydrogen bond acceptor or electrostatic feature representing the nitro group .

An aromatic feature for the phenyl ring , capable of π-π or hydrophobic interactions.

A hydrogen bond acceptor for the ether linkage oxygen .

A positive ionizable or basic feature for the piperidine nitrogen , which is often protonated at physiological pH and can form a critical ionic bond or salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the target protein. nih.gov

Such models are invaluable for virtual screening of large compound libraries to identify novel hits with different chemical scaffolds but the same essential 3D arrangement of features. researchgate.netnih.govmdpi.com

Structure-Based Design of Novel Chemical Entities Based on Identified Interactions